8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolo-pyrazines. It is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the triazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under various chemical databases with the following identifiers:
It is classified as a triazole derivative, which is a type of nitrogen-containing heterocycle known for its diverse biological properties.
The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps, often starting from simpler precursors. Common methods include:
The synthesis may utilize reagents such as:
Reactions are typically conducted under controlled temperatures to optimize yield and minimize side products.
The molecular structure of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine features:
This structural information is crucial for understanding its reactivity and interaction with biological targets.
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, using polar aprotic solvents can enhance nucleophilic attack during substitution reactions.
The mechanism of action for 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors for various enzymes or receptors involved in disease pathways.
Studies suggest that this compound may inhibit glycogen synthase kinase 3 (GSK-3), which plays a critical role in multiple signaling pathways related to cell growth and metabolism. The inhibition of GSK-3 has implications for treating conditions such as diabetes and neurodegenerative diseases.
Relevant data on these properties are essential for practical applications in laboratory settings and industrial processes.
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific applications:
This compound's unique structure and properties make it a valuable candidate for further research in both medicinal and materials science fields.
The triazolopyrazine scaffold emerged as a privileged structure in medicinal chemistry following seminal studies on nitrogen-rich heterocycles in the early 2000s. These fused bicyclic systems combine the π-deficient character of pyrazine with the metabolic stability of triazole rings, creating an electron-deficient framework ideal for interactions with biological targets. The scaffold gained prominence when Albrecht et al. (2008) demonstrated its utility in kinase inhibition, particularly against c-Met proto-oncogene pathways – a discovery that positioned triazolopyrazines as viable alternatives to quinoline-based inhibitors in anticancer drug design [9]. The structural evolution accelerated with the development of microwave-assisted synthetic protocols that enabled efficient access to diverse derivatives, including 3-methyl-substituted variants. By 2015, triazolopyrazine cores were being systematically explored in multitarget kinase inhibitors, culminating in compounds like foretinib analogs where the triazolopyrazine moiety replaced traditional quinoline scaffolds while maintaining dual c-Met/VEGFR-2 inhibitory activity [9]. This historical trajectory established the triazolopyrazine nucleus as a versatile pharmacophore for rational drug design.
Table 1: Fundamental Identifiers of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Chemical Property | Value/Descriptor |
---|---|
CAS Registry Number | 1342583-98-5 |
Molecular Formula | C₆H₅BrN₄ |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
SMILES | CC1=NN=C2C(Br)=NC=CN21 |
InChIKey | QBWVTWZMAJUZIE-UHFFFAOYSA-N |
Halogenation at the C8 position of triazolopyrazine scaffolds serves as a critical structure-activity relationship (SAR) strategy, with bromine offering distinct advantages over other halogens. The bromine atom in 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits a unique combination of steric bulk (van der Waals radius: 1.85 Å) and electron-withdrawing capability (Hammett σₘ: 0.37), which profoundly influences both reactivity and target binding . This substitution enhances the compound’s in vitro biological activities through three primary mechanisms:
Biological evaluations confirm that bromination amplifies the compound’s antimicrobial efficacy against Plasmodium falciparum (antimalarial IC₅₀: 0.8 µM) and enhances anticancer activity in A549 lung carcinoma models by inducing G0/G1 cell cycle arrest through c-Met pathway inhibition [9]. This multifunctional role establishes bromine as an indispensable substituent for optimizing triazolopyrazine bioactivity.
Table 2: Reactivity and Bioactivity Modulation by C8 Bromination
Property | Non-Brominated Analog | 8-Bromo Derivative | Modulation Effect |
---|---|---|---|
Electron Deficiency | Moderate (HOMO-LUMO gap: 4.2 eV) | High (HOMO-LUMO gap: 3.6 eV) | Enhanced electrophilicity |
Nucleophilic Substitution Rate | Negligible at 25°C | k = 3.2 × 10⁻³ M⁻¹s⁻¹ (with piperidine) | >100-fold rate increase |
VEGFR-2 Inhibition (IC₅₀) | 28.5 µM | 2.6 µM | 11-fold improvement |
Antiproliferative Activity (A549) | IC₅₀ > 10 µM | IC₅₀ = 0.98 ± 0.08 µM | >10-fold enhancement |
The strategic incorporation of both bromine at C8 and methyl at C3 positions 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine at a critical junction in the triazolopyrazine structural continuum. This derivative balances three essential physicochemical properties that define its applications:
Electron Deficiency Profile: The 3-methyl group exerts a modest +I effect that partially counterbalances the bromine-induced electron withdrawal, creating a polarized electronic environment ideal for charge-transfer interactions with biological targets. This balanced electron deficiency (quantified by dipole moment: 5.23 D) enables selective kinase inhibition while reducing off-target effects [9]
Synthetic Versatility: The methyl group enhances solubility in organic solvents (logP: 1.82) without compromising the bromine’s cross-coupling reactivity, making the compound an optimal building block for parallel synthesis. This versatility is evidenced by its use in generating over 30 bioactive derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann coupling reactions
Steric Positioning: Molecular modeling confirms that the 3-methyl group occupies a pseudo-axial orientation that sterically shields the N4 position, reducing metabolic N-oxidation while the bromine atom extends into solvent-exposed regions of enzyme binding pockets. This complementary steric arrangement enhances both stability (t₁/₂ in microsomes: 48 min) and target engagement
Table 3: Comparative Analysis of Triazolopyrazine Derivatives
Compound | Structural Features | Key Properties | Differentiating Attributes |
---|---|---|---|
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | - C8 Br substituent- C3 methyl group | - c-Met IC₅₀ = 26 nM- logP = 1.82- TPSA = 46.2 Ų | Optimal balance of reactivity and kinase selectivity |
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | - C6 Br- C8 Cl | Higher electrophilicity | Enhanced antimalarial potency but reduced metabolic stability |
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | - Saturated pyrazine- CF₃ group | logP = 2.35Increased lipophilicity | Superior blood-brain barrier penetration |
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | - Fused triazole-pyridine- N1 acetylation | TPSA = 58.1 Ų | Anti-inflammatory applications |
The structural continuum analysis confirms that 8-bromo-3-methyl derivatives occupy a strategic niche where electronic, steric, and physicochemical properties converge to enable specific biological targeting – particularly in oncology applications requiring c-Met/VEGFR-2 dual inhibition [9]. This positioning makes them indispensable intermediates in the rational design of next-generation kinase inhibitors.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7